molecular formula C10H15N3O B1444973 1-(4-Aminopyridin-2-yl)piperidin-4-ol CAS No. 1248018-69-0

1-(4-Aminopyridin-2-yl)piperidin-4-ol

Cat. No.: B1444973
CAS No.: 1248018-69-0
M. Wt: 193.25 g/mol
InChI Key: MUTXJNWQWHJEPG-UHFFFAOYSA-N
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Description

1-(4-Aminopyridin-2-yl)piperidin-4-ol ( 1248018-69-0 ) is a high-purity chemical compound supplied for research and development purposes. This hybrid molecule, featuring both piperidine and pyridine scaffolds, is of significant interest in medicinal chemistry . Such structural motifs are prevalent in a wide array of FDA-approved drugs and biologically active compounds, making this compound a valuable building block for exploring new chemical space and developing novel therapeutic agents . The presence of the aminopyridine moiety and the piperidin-4-ol group provides key sites for molecular interaction and further synthetic modification, which can be leveraged to optimize binding affinity, selectivity, and drug-like properties in lead optimization programs . This product is intended for research applications only and is strictly not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

1-(4-aminopyridin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-8-1-4-12-10(7-8)13-5-2-9(14)3-6-13/h1,4,7,9,14H,2-3,5-6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTXJNWQWHJEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Coupling of Piperidin-4-ol with 4-Aminopyridin-2-yl Halides

One common strategy is the nucleophilic substitution of a halogenated pyridine derivative with piperidin-4-ol or its derivatives. This approach requires activation of the pyridine ring, usually by halogenation at the 2-position, followed by reaction with piperidin-4-ol under basic or catalytic conditions.

  • The piperidin-4-ol acts as a nucleophile attacking the electrophilic carbon on the pyridine ring.
  • Reaction conditions often involve polar aprotic solvents and heating to facilitate substitution.
  • The 4-amino group on the pyridine ring is typically introduced either before or after coupling, depending on the stability and reactivity of intermediates.

Use of Piperidin-4-ol Derivatives in Cross-Coupling Reactions

Modern synthetic methods employ palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling to assemble the molecule:

  • A halogenated 4-aminopyridine derivative is coupled with a piperidin-4-ol or its protected derivative.
  • Ligands and catalysts are optimized to tolerate the amino and hydroxyl groups.
  • This method allows for greater control over regioselectivity and functional group compatibility.

Cyclization Strategies

Alternative methods involve cyclization reactions where the piperidine ring is constructed in the presence of the aminopyridine moiety:

  • Starting from linear precursors bearing both amino and hydroxyl functionalities.
  • Intramolecular cyclization under acidic or basic catalysis forms the piperidin-4-ol ring.
  • This approach may provide stereochemical control at the 4-position of the piperidine ring.

Preparation Data and Formulation Notes

While direct synthetic protocols for 1-(4-aminopyridin-2-yl)piperidin-4-ol are limited in open literature, stock solution preparation and formulation data are available from chemical suppliers such as GlpBio. These data provide useful insights into solubility and handling, which indirectly reflect on the compound's physicochemical properties relevant to synthesis and purification.

Stock Solution Concentration Amount of Compound (mg) Volume of Solvent (mL)
1 mM 1 5.1746
5 mM 5 5.1746
10 mM 10 5.1746

Note: Solvents used include DMSO, PEG300, Tween 80, water, and corn oil for in vivo formulations, emphasizing the compound's solubility profile and stability in various media.

Research Findings Related to Structural Analogues and Synthetic Improvements

Recent research into related heterocyclic compounds, such as novel glutaminase inhibitors, provides relevant synthetic insights:

  • Replacement of flexible linker chains with heteroatom-substituted heterocycloalkanes, including piperidine derivatives, has been explored to improve drug-like properties.
  • Synthetic routes often involve acylation and substitution reactions on piperidine rings bearing hydroxyl and amino groups.
  • These studies emphasize the importance of controlling rotatable bonds and lipophilicity, which are influenced by the substitution pattern on the piperidine and pyridine rings.

Summary Table of Key Synthetic Considerations

Aspect Details
Core ring formation Cyclization or nucleophilic substitution to form piperidin-4-ol
Substituent introduction Halogenated pyridine coupling or nucleophilic aromatic substitution
Catalysts and conditions Pd-catalysts for cross-coupling; bases for substitution
Solvent systems Polar aprotic solvents (DMSO, DMF), aqueous mixtures
Purification techniques Chromatography, crystallization
Challenges Regioselectivity, protecting group strategies for amino/hydroxyl groups

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminopyridin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential therapeutic properties, particularly in the treatment of neurological disorders and cancer.

Anticancer Properties

Research indicates that 1-(4-Aminopyridin-2-yl)piperidin-4-ol exhibits significant anticancer activity. In vitro studies have shown its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
L1210 (mouse leukemia)<10Induces apoptosis via nucleotide release mechanisms
MCF-7 (breast cancer)1.75 - 9.46Increases caspase activity, promoting apoptotic pathways

The compound's ability to induce apoptosis in cancer cells suggests a mechanism that involves the activation of caspases, which are crucial for programmed cell death.

Neurological Applications

This compound is also being investigated for its potential in treating neurological conditions such as multiple sclerosis and other central nervous system disorders. Its structure allows it to interact with various neurotransmitter systems, potentially modulating synaptic transmission and improving cognitive functions .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against several pathogens. Its fluorinated structure enhances bioavailability and stability, making it effective against microorganisms.

Case Study: Trypanosoma brucei

Studies have indicated that related fluorinated compounds exhibit enhanced activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. This suggests that this compound may offer similar benefits in combating this disease.

Industrial Applications

Beyond medicinal uses, this compound has potential applications in materials science and agrochemicals.

Material Science

The compound's unique electronic properties make it suitable for developing advanced materials such as polymers and liquid crystals. Its ability to form stable complexes can be harnessed in creating novel electronic devices .

Agrochemical Development

In agrochemistry, this compound is being explored for its potential use in developing new pesticides and herbicides due to its biological activity against pests and pathogens.

Summary of Properties and Mechanisms

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or pathogen survival.
  • Cellular Uptake : The piperidine group enhances cellular uptake, improving therapeutic efficacy.

Mechanism of Action

The mechanism of action of 1-(4-Aminopyridin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist for the chemokine receptor CCR5, which is involved in the entry of HIV-1 into cells. By blocking this receptor, the compound can inhibit the viral entry process, making it a potential candidate for anti-HIV therapy .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidin-4-ol Derivatives
Compound Name Key Substituents Biological Activity/Application Reference
1-(4-Aminopyridin-2-yl)piperidin-4-ol 4-Aminopyridin-2-yl Theoretical: Enhanced solubility and H-bonding potential. N/A
Z3777013540 5-(6-Fluoro-1H-indol-2-yl)pyrimidin-2-yl Brain penetrance (CNS MPO score: ~4.5)
RB-005 (SK1 inhibitor) 4-Octylphenethyl Selective sphingosine kinase 1 inhibition (15-fold selectivity over SK2)
PIPD1 4-Chloro-3-(trifluoromethyl)phenyl, 2-methylbenzyl MmpL3 inhibitor (antimycobacterial activity)
1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-ol 4-Chloropyrimidin-2-yl Antimicrobial screening (specific targets not detailed)
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol 5-Methylpyrimidin-2-yl Supplier-listed (no explicit activity data)
P4MP4 Piperidin-4-ylmethyl Reduces N. meningitidis adhesion (similar to phenothiazines)

Key Findings and Trends

Substituent Effects on Selectivity :

  • RB-005 (4-octylphenethyl) demonstrates high selectivity for SK1 over SK2, attributed to the hydrophobic octylphenyl group optimizing interactions with the SK1 binding pocket .
  • PIPD1 ’s antimycobacterial activity highlights the role of halogenated aromatic groups (e.g., 4-chloro-3-trifluoromethylphenyl) in targeting membrane proteins like MmpL3 .

Impact of Heteroaromatic Rings: Pyrimidinyl derivatives (e.g., 1-(4-chloro-pyrimidin-2-yl)-piperidin-4-ol) are common in antimicrobial screens, whereas pyridinyl analogs (e.g., the target compound) may offer improved solubility due to the amino group . Z3777013540’s pyrimidine core with an indole substituent enhances CNS penetration, as validated by its high CNS MPO score .

Functional Group Contributions: Hydroxyl groups on the piperidine ring (e.g., in P4MP4) facilitate hydrogen bonding with bacterial adhesion targets, mimicking phenothiazines’ mechanisms . Amino groups (as in the target compound) may improve pharmacokinetic properties but require balancing with lipophilicity for optimal tissue distribution.

Biological Activity

1-(4-Aminopyridin-2-yl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with an aminopyridine moiety. This configuration is believed to contribute to its biological activity, particularly in modulating various biological targets.

This compound exhibits multiple mechanisms of action, primarily through its interaction with specific molecular targets. For instance, it has been shown to inhibit key enzymes involved in signaling pathways critical for cell proliferation and survival.

Key Mechanisms:

  • Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit protein kinases, which play a pivotal role in various cellular processes such as growth and metabolism .
  • Modulation of Receptors : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering neuroprotective effects .

Biological Activity

Research indicates that this compound possesses diverse biological activities:

  • Antiviral Activity : Studies have highlighted its potential as a non-nucleoside inhibitor of HIV reverse transcriptase, showing significant efficacy against wild-type HIV strains with EC50 values in the nanomolar range .
  • Antitumor Properties : The compound has been evaluated for its antiproliferative effects on various cancer cell lines, demonstrating promising results. For instance, structural modifications similar to those seen in related compounds have led to improved IC50 values against HeLa and A549 cell lines .
  • Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, there is ongoing research into its potential effects on neurodegenerative diseases.

Case Study 1: Antiviral Efficacy

A study focused on piperidin-4-yl derivatives demonstrated that modifications around the piperidine ring significantly enhanced antiviral activity against HIV. The derivatives showed lower IC50 values than existing treatments like nevirapine, suggesting a potential for developing new AIDS therapeutics based on this scaffold .

Case Study 2: Antiproliferative Activity

In vitro studies assessed the antiproliferative effects of pyridine derivatives, including this compound. The results indicated that compounds with hydroxyl substitutions exhibited lower IC50 values across multiple cancer cell lines, reinforcing the importance of functional group positioning in enhancing biological activity .

Table 1: Biological Activity Summary

Activity TypeTarget/Cell LineEC50/IC50 Value (nM)Reference
AntiviralHIV Reverse Transcriptase<10
AntitumorHeLa Cell Line21
AntitumorA549 Cell Line35

Q & A

Q. What are the established synthetic routes for 1-(4-Aminopyridin-2-yl)piperidin-4-ol?

  • Methodological Answer : The synthesis typically involves coupling reactions between pyridine and piperidine derivatives. For example:

Nucleophilic substitution : React 4-aminopyridine with a halogenated piperidin-4-ol derivative under basic conditions (e.g., NaOH in dichloromethane) .

Purification : Use column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the product. Confirm purity via HPLC (≥98%) .

  • Key Considerations : Monitor reaction pH to avoid decomposition of the aminopyridine moiety. Safety protocols for handling halogenated intermediates must be followed .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :
  • Hazards : Based on structural analogs (e.g., 4-aminopyridine and piperidin-4-ol), expect:
  • Skin/Eye Irritation (GHS Category 2) .
  • Respiratory Irritation (STOT SE 3) .
  • Protocols :
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : Compare peaks to reference spectra of 4-aminopyridine (δ 6.5–8.5 ppm for aromatic protons) and piperidin-4-ol (δ 1.5–3.5 ppm for aliphatic protons) .
  • Chromatography : HPLC retention time and mass spectrometry (e.g., [M+H]+ ion) confirm molecular identity .
  • Purity : Report via HPLC area percentage (≥98%) with baseline resolution of impurities .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for coupling reactions .
  • Machine Learning : Train models on existing piperidine derivative syntheses to predict optimal solvents, temperatures, and catalysts .
  • Case Study : ICReDD’s workflow reduced reaction development time by 60% via feedback loops between computational predictions and experimental validation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations) across studies to identify variables affecting activity .
  • Dose-Response Curves : Validate conflicting results by repeating assays with standardized protocols (e.g., fixed incubation time, controlled pH) .
  • Structural Analogs : Test derivatives (e.g., 1-(2-Methylphenyl)piperidin-4-one) to determine if minor structural changes explain discrepancies .

Q. What strategies enable regioselective functionalization of this compound?

  • Methodological Answer :
  • Protecting Groups : Temporarily block the 4-aminopyridine nitrogen with Boc groups to direct reactions to the piperidine hydroxyl .
  • Catalysis : Use Pd-mediated cross-coupling to selectively modify the pyridine ring .
  • Case Study : For 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, regioselectivity was achieved using sterically hindered bases to favor O-alkylation over N-alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Aminopyridin-2-yl)piperidin-4-ol
Reactant of Route 2
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1-(4-Aminopyridin-2-yl)piperidin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.